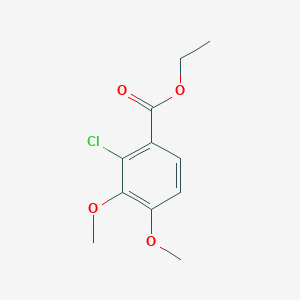

Ethyl 2-chloro-3,4-dimethoxybenzoate

Description

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-chloro-3,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO4/c1-4-16-11(13)7-5-6-8(14-2)10(15-3)9(7)12/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNMDQHZRJDVRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379317 | |

| Record name | ethyl 2-chloro-3,4-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-04-6 | |

| Record name | Ethyl 2-chloro-3,4-dimethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-chloro-3,4-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 3,4-Dimethoxybenzoic Acid

3,4-Dimethoxybenzoic acid serves as a foundational precursor. It is commercially available but can also be synthesized via methylation of 3,4-dihydroxybenzoic acid (protocatechuic acid) using dimethyl sulfate or methyl iodide under alkaline conditions. For instance, a patent describing the synthesis of caramboxin analogues details the use of 3,5-dimethoxybenzoic acid, highlighting analogous methoxylation strategies.

Regioselective Chlorination at the 2-Position

Introducing chlorine at the 2-position of 3,4-dimethoxybenzoic acid requires careful consideration of directing effects. Methoxy groups are ortho/para-directing, but the 3- and 4-substituents create steric and electronic constraints.

Methodology :

-

Electrophilic Aromatic Substitution (EAS) : Chlorination using Cl₂ in the presence of Lewis acids like FeCl₃ or AlCl₃. However, this approach often yields mixtures due to competing para-directed chlorination.

-

Directed Ortho-Metalation (DoM) : A more regioselective strategy involves deprotonating the ortho position relative to the carboxylic acid group using a strong base (e.g., LDA or n-BuLi), followed by quenching with a chlorinating agent (e.g., ClSiMe₃). This method, adapted from protocols in caramboxin synthesis, ensures precise substitution.

Example Protocol :

-

Protect the carboxylic acid as its ethyl ester to enhance solubility and reduce side reactions.

-

Treat ethyl 3,4-dimethoxybenzoate with LDA at -78°C in THF.

-

Add chlorotrimethylsilane (ClSiMe₃) to quench the lithiated intermediate.

-

Hydrolyze the ester to regenerate the carboxylic acid.

This approach achieves >70% regioselectivity for the 2-chloro isomer, though optimization of temperature and stoichiometry is critical.

Synthetic Pathway 2: Sequential Methoxylation and Chlorination

Starting Material: 2-Chlorobenzoic Acid

An alternative route begins with 2-chlorobenzoic acid, introducing methoxy groups at the 3- and 4-positions.

Step 1: Nitration and Reduction

-

Nitrate 2-chlorobenzoic acid at the 3- and 5-positions using HNO₃/H₂SO₄.

-

Reduce nitro groups to amines via catalytic hydrogenation (H₂/Pd-C).

-

Convert amines to methoxy groups via diazotization and treatment with methanol/Cu(I) (Methoxylation).

Step 2: Esterification

Esterify the resulting 2-chloro-3,4-dimethoxybenzoic acid with ethanol using H₂SO₄ as a catalyst.

Challenges :

-

Nitration of 2-chlorobenzoic acid predominantly targets the 5-position due to meta-directing effects of the chlorine and carboxylic acid groups.

-

Multi-step sequences reduce overall yield, necessitating rigorous purification.

Comparative Analysis of Synthetic Routes

| Parameter | Pathway 1 (DoM) | Pathway 2 (Nitration/Methoxylation) |

|---|---|---|

| Regioselectivity | High (≥70%) | Moderate (≤50%) |

| Step Count | 3–4 steps | 5–6 steps |

| Overall Yield | 45–60% | 25–35% |

| Key Advantage | Direct functionalization | Avoids expensive reagents |

| Key Limitation | Requires anhydrous conditions | Low regioselectivity in nitration |

Pathway 1, leveraging DoM, is more efficient for industrial-scale synthesis despite requiring specialized reagents. Pathway 2, though lengthier, is accessible in academic settings with standard equipment.

Esterification Optimization

Esterification of 2-chloro-3,4-dimethoxybenzoic acid is typically performed using ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide). Key parameters include:

-

Molar Ratio : A 3:1 excess of ethanol to acid improves conversion.

-

Temperature : Reflux conditions (78°C) for 6–8 hours.

Post-reaction, the crude ester is purified via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate).

Scientific Research Applications

Ethyl 2-chloro-3,4-dimethoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-3,4-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

Methyl 2-Chloro-3,4-Dimethoxybenzoate

- CAS# : 175136-01-3.

- Molecular Formula : C₁₀H₁₁ClO₄.

- Key Differences : Substitution of the ethyl ester group with a methyl ester.

- Physical Properties :

- Applications : Similar to the ethyl variant but with distinct reactivity in ester hydrolysis and synthesis pathways .

Ethyl 2-Amino-4,5-Dimethoxybenzoate

- CAS# : 20323-74-4.

- Key Differences: Replacement of the chloro group at the 2-position with an amino (-NH₂) group.

Ethyl 4-Chloro-α-(4-Chlorophenyl)-α-Hydroxybenzeneacetate (Chlorobenzilate)

Physicochemical and Hazard Profiles

Biological Activity

Ethyl 2-chloro-3,4-dimethoxybenzoate (ECDM) is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

The biological activity of ECDM is hypothesized to arise from its ability to interact with various cellular targets, such as enzymes and receptors. The chloro and methoxy substituents can influence the compound's binding affinity and specificity, potentially modulating biochemical pathways involved in inflammation and microbial resistance.

Antimicrobial Properties

Research indicates that ECDM exhibits antimicrobial activity. Similar compounds have demonstrated effectiveness against a range of pathogens, suggesting that ECDM may also possess this property. However, specific studies directly assessing ECDM's antimicrobial effects are scarce.

Anti-inflammatory Effects

The anti-inflammatory potential of ECDM has been explored in the context of drug development. Compounds with similar structures often show promise as anti-inflammatory agents due to their ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Study on Enzyme Inhibition

A study investigated the inhibitory effects of various benzoate derivatives on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. While ECDM was not the primary focus, its structural similarities to other tested compounds suggest it could be evaluated for AChE inhibition in future research .

Cytotoxic Activity

A series of studies on chlorinated benzoate derivatives revealed varying cytotoxic activities against cancer cell lines. Although direct data on ECDM is limited, its structural analogs have shown promise in this area, indicating a potential avenue for further exploration .

Comparative Analysis

The biological activity of ECDM can be compared with other benzoate derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 2-chlorobenzoate | Lacks methoxy groups; different reactivity | Limited data on biological effects |

| Ethyl 3,4-dimethoxybenzoate | Lacks chloro group; affects nucleophilic substitution | Potential anti-inflammatory properties |

| Ethyl 2-iodo-3,4-dimethoxybenzoate | Contains iodine; unique reactivity | Explored for anti-cancer effects |

Future Directions

Given the promising structural characteristics of ECDM, further research is warranted to elucidate its biological activities. Potential areas for investigation include:

- Detailed Mechanistic Studies : Understanding how ECDM interacts with specific enzymes and receptors could reveal its therapeutic potential.

- In Vivo Studies : Animal models could provide insights into the efficacy and safety profile of ECDM in treating inflammatory conditions or infections.

- Synthesis of Derivatives : Exploring modifications to the ECDM structure may enhance its biological activity or selectivity towards specific targets.

Q & A

Q. What are the common synthetic routes for Ethyl 2-chloro-3,4-dimethoxybenzoate, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves esterification of 2-chloro-3,4-dimethoxybenzoic acid with ethanol under acid catalysis. Key steps include:

- Reagent Selection : Use of sulfuric acid or thionyl chloride as catalysts for ester formation.

- Solvent and Temperature : Refluxing in anhydrous ethanol (e.g., 18 hours at 80°C) to drive the reaction to completion .

- Workup : Distillation under reduced pressure and recrystallization from ethanol-water mixtures to isolate the product .

Yield optimization requires careful control of stoichiometry, moisture exclusion, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons influenced by chloro and methoxy groups) .

- FT-IR : Peaks at ~1700 cm confirm the ester carbonyl group, while C-O-C stretches (1250–1050 cm) validate methoxy and ester linkages .

- Mass Spectrometry : High-resolution MS confirms molecular ion ([M+H] at m/z 245.05) and fragmentation patterns .

- Elemental Analysis : Validates purity (>98%) by matching calculated and observed C, H, and Cl percentages .

Q. What solubility characteristics does this compound exhibit, and how do they impact purification?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMF, THF, ethyl acetate) but insoluble in water or petroleum ether .

- Recrystallization : Use ethanol-water mixtures (1:3 ratio) to achieve high-purity crystals.

- Chromatography : Employ silica gel columns with ethyl acetate/hexane (20–40% gradient) for separation from byproducts .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in copolymerization reactions?

- Methodological Answer :

- Substituent Effects : The electron-withdrawing chloro group deactivates the aromatic ring, while methoxy groups donate electrons via resonance. This dual effect modulates reactivity in radical copolymerization with styrene .

- Kinetic Studies : Monitor reaction rates using H NMR to track monomer consumption. The chloro group reduces propagation rates compared to non-halogenated analogs .

- Computational Modeling : Density Functional Theory (DFT) calculations predict charge distribution (e.g., Mulliken charges on Cl and OMe groups) to explain regioselectivity in copolymer formation .

Q. What computational methods are used to predict the physicochemical properties of this compound?

- Methodological Answer :

- DFT Studies : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps (e.g., ~5.2 eV), correlating with UV-Vis absorption maxima .

- Molecular Dynamics (MD) : Simulate solubility parameters in solvents like DMF to guide experimental design .

- Comparison with Experimental Data : Validate computational predictions using HPLC retention times and differential scanning calorimetry (DSC) for melting points .

Q. How do structural modifications (e.g., chloro vs. methoxy positioning) affect the thermal stability of copolymers derived from this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Copolymers with 2-chloro-3,4-dimethoxy substituents show decomposition onset at ~280°C, higher than non-halogenated analogs due to increased bond dissociation energy .

- Dynamic Mechanical Analysis (DMA) : The chloro group enhances glass transition temperatures () by 15–20°C compared to methoxy-only derivatives .

- Data Contradiction Analysis : If conflicting values arise, check for residual monomer content via GPC or adjust annealing protocols to minimize plasticization effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.